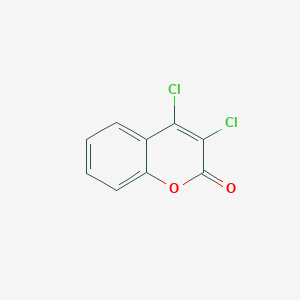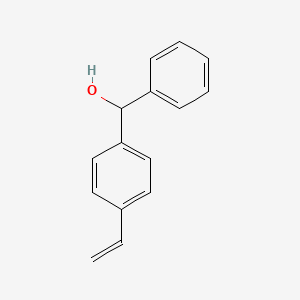![molecular formula C9H8N6O B11892463 2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its unique structure, which combines an imidazole ring fused with a quinazoline ring, making it a valuable scaffold for the development of various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the oxidative condensation of benzylamines and 2-methylquinazolin-4(3H)-ones using iodine as a promoter and molecular oxygen as a terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen.
Substitution: Hydrazine hydrate, 2-aminobenzimidazole, 3-amino-1,2,4-triazole.
Major Products
The major products formed from these reactions include various functionalized imidazoquinazolinones, which can exhibit significant antifungal and antioxidant activities .
Applications De Recherche Scientifique
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its pharmacological effects. For example, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A food-derived carcinogen found in high-temperature-cooked fish and meats.
Thiazoloquinazoline derivatives: Known for their antifungal and antioxidant activities.
Uniqueness
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is unique due to its dual amine groups at positions 2 and 6, which enhance its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of various pharmacologically active agents.
Propriétés
Formule moléculaire |
C9H8N6O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2,6-diamino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16) |
Clé InChI |
WFECBOHPSURSGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)

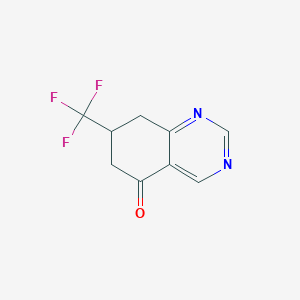
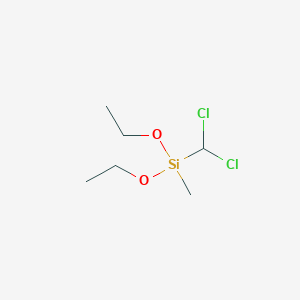
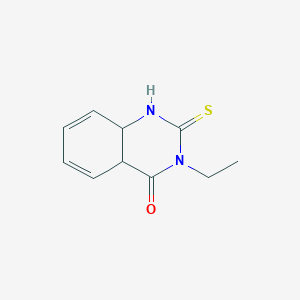
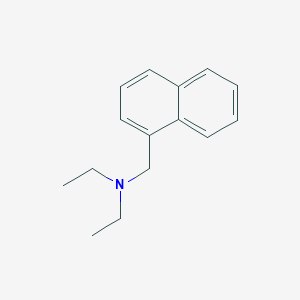
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

